molecular formula C14H15F3N2 B1419924 ({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine CAS No. 1177277-74-5

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

Cat. No. B1419924
CAS RN: 1177277-74-5
M. Wt: 268.28 g/mol
InChI Key: VXLWAZGLAQNQSQ-UHFFFAOYSA-N
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Description

This compound is an organofluorine compound that contains a benzene ring substituted with one or more trifluoromethyl groups . It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring system, which is known to lead to the formation of more active compounds when combined with different pharmacophores . The trifluoromethyl group attached to the phenyl ring is a common feature in many biologically active compounds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, similar compounds often undergo Pd-catalyzed coupling reactions .

Scientific Research Applications

Pharmaceuticals: Antiviral Agents

This compound’s derivatives have been studied for their antiviral properties. The indole and pyrrole moieties present in the compound are often found in molecules with biological activity. For instance, indole derivatives have shown potential as antiviral agents against a range of RNA and DNA viruses . The trifluoromethyl group could potentially enhance these properties by increasing the compound’s lipophilicity, thus improving cell membrane penetration.

Organic Synthesis: Building Blocks

Compounds like the one are valuable in organic synthesis as building blocks. They can be used to construct more complex molecules, including imidazoles, which are important in a variety of applications ranging from pharmaceuticals to functional materials . The diverse reactivity of the pyrrole ring allows for various bond-forming reactions essential in synthetic chemistry.

Future Directions

Pyrrole and its derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2/c1-9-7-11(8-18)10(2)19(9)13-5-3-12(4-6-13)14(15,16)17/h3-7H,8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLWAZGLAQNQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
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({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine
Reactant of Route 6
({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine

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